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molecular formula C7H7BrN2O2S B8546793 Methyl 2-(5-bromopyrimidin-4-ylthio)acetate

Methyl 2-(5-bromopyrimidin-4-ylthio)acetate

Cat. No. B8546793
M. Wt: 263.11 g/mol
InChI Key: KPQPLVZYLODZSQ-UHFFFAOYSA-N
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Patent
US08541589B2

Procedure details

A mixture of 4-chloro-5-bromopyrimidine (0.193 g, 1.0 mmol), methyl 2-mercaptoacetate (0.116 g, 1.1 mmol) and sodium carbonate (0.159 g, 1.5 mmol) in DMF (0.7 mL) was heated under microwave irradiation to 150° C. for 20 minutes. The mixture was washed with water, extracted with ethyl acetate and purified by chromatography to yield methyl 2-(5-bromopyrimidin-4-ylthio)acetate (0.22 g, 84%).
Quantity
0.193 g
Type
reactant
Reaction Step One
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
0.159 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Br:8])=[CH:6][N:5]=[CH:4][N:3]=1.[SH:9][CH2:10][C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C>[Br:8][C:7]1[C:2]([S:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:3][CH:4]=[N:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.193 g
Type
reactant
Smiles
ClC1=NC=NC=C1Br
Name
Quantity
0.116 g
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
0.159 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=NC1)SCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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